molecular formula C11H14N2O4 B1450897 ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate CAS No. 1114597-79-3

ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate

Cat. No. B1450897
M. Wt: 238.24 g/mol
InChI Key: BRUHZPQVFQKHFC-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate, or EMBO, is an organosulfur compound that is used in many scientific research applications. It is a versatile compound that has been used in a variety of biochemical and physiological experiments. EMBO has been used in a variety of laboratory experiments, including enzymatic studies, protein-protein interactions, and metabolic profiling. It has also been used in biophysical studies, such as fluorescence spectroscopy, and in chemical studies, such as the synthesis of new compounds.

Scientific Research Applications

EMBO has been used in many scientific research applications. It has been used in enzymatic studies to study the activity of enzymes, as well as to study protein-protein interactions. It has also been used in metabolic profiling to study the effects of drugs on metabolic pathways. In biophysical studies, EMBO has been used to study the fluorescence spectroscopy of proteins, as well as to study the structure of proteins. In chemical studies, EMBO has been used to synthesize new compounds.

Mechanism Of Action

The mechanism of action of EMBO is not fully understood. However, it is believed that EMBO acts as an enzyme inhibitor, binding to the active site of enzymes and preventing them from catalyzing their reactions. It is also believed that EMBO binds to proteins and other molecules, altering their structure and function.

Biochemical And Physiological Effects

The biochemical and physiological effects of EMBO are not well understood. However, it is believed that EMBO has the potential to inhibit enzymes, alter protein structure and function, and affect metabolic pathways. It is also believed that EMBO may have a role in the regulation of cell cycle progression.

Advantages And Limitations For Lab Experiments

The main advantage of using EMBO in laboratory experiments is its high yield, which makes it an ideal choice for many biochemical and physiological experiments. Additionally, EMBO is relatively easy to synthesize using a variety of methods. However, EMBO is not always suitable for all experiments, as it can have a tendency to bind to proteins and other molecules, which can interfere with the results of the experiment.

Future Directions

There are a number of potential future directions for the use of EMBO in scientific research. These include further studies into its mechanism of action, its potential role in the regulation of cell cycle progression, and its potential use in the development of new drugs and therapies. Additionally, EMBO could be used in the development of new methods for the synthesis of compounds, or in the development of new biophysical and chemical techniques. Finally, EMBO could be used to study the effects of drugs on metabolic pathways and to investigate the effects of environmental toxins on human health.

properties

IUPAC Name

ethyl (E)-3-hydroxy-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-4-17-11(16)9(7(3)14)10-12-6(2)5-8(15)13-10/h5,14H,4H2,1-3H3,(H,12,13,15)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUHZPQVFQKHFC-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)C1=NC(=CC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C)/O)/C1=NC(=CC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate
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ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate
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ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate
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ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate
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ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate
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ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.